Ethyl 4-(methylsulfamoyl)benzoate
CAS No.: 874841-20-0
Cat. No.: VC17796487
Molecular Formula: C10H13NO4S
Molecular Weight: 243.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874841-20-0 |
---|---|
Molecular Formula | C10H13NO4S |
Molecular Weight | 243.28 g/mol |
IUPAC Name | ethyl 4-(methylsulfamoyl)benzoate |
Standard InChI | InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)16(13,14)11-2/h4-7,11H,3H2,1-2H3 |
Standard InChI Key | BDWDBVYFXCFWJK-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC |
Introduction
Chemical Identity and Structural Features
Ethyl 4-(methylsulfamoyl)benzoate belongs to the class of aromatic sulfonamides, distinguished by the presence of a sulfamoyl group (-SO2NH-) modified with a methyl substituent. Its molecular formula is C10H13NO4S, with a calculated molecular weight of 243.28 g/mol. The compound’s structure comprises:
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A benzoic acid ethyl ester core.
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A methylsulfamoyl (-SO2NHCH3) group at the 4-position of the benzene ring.
Key identifiers include:
*Note: The closely related ethyl 4-sulfamoylbenzoate is registered under CAS 5446-77-5 .
The methylsulfamoyl group enhances lipophilicity compared to unsubstituted sulfonamides, potentially improving membrane permeability and bioavailability .
Synthetic Pathways and Methodological Considerations
The synthesis of ethyl 4-(methylsulfamoyl)benzoate can be inferred from established protocols for analogous sulfonamide esters . A plausible route involves:
Sulfonylation of Ethyl 4-Aminobenzoate
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Sulfonation: React ethyl 4-aminobenzoate with chlorosulfonic acid to introduce the sulfonyl chloride group.
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Amination: Treat the intermediate with methylamine to form the methylsulfamoyl moiety.
This two-step process mirrors methods used to synthesize ethyl 4-sulfamoylbenzoate , with methylation replacing amination to introduce the methyl group.
Alternative Route: Direct Functionalization
Another approach involves coupling pre-synthesized methylsulfamoyl chloride with ethyl 4-hydroxybenzoate under basic conditions, though this method may yield lower regioselectivity .
Physicochemical Properties
While experimental data for ethyl 4-(methylsulfamoyl)benzoate is sparse, its properties can be extrapolated from structurally similar compounds:
The methyl group increases hydrophobicity, as evidenced by the higher predicted LogP compared to the non-methylated analogue .
Applications in Drug Development and Beyond
Anticancer Agents
By inhibiting CA IX, this compound could acidify the tumor microenvironment, impairing metastasis and enhancing chemotherapy efficacy .
Agricultural Chemistry
Sulfonamides are employed as herbicides and fungicides; the methylsulfamoyl group may confer resistance to enzymatic degradation in plants.
Material Science
The ester and sulfonamide functionalities could serve as monomers for polymers with tailored thermal and mechanical properties.
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